molecular formula C25H19ClN2O4 B14097343 7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14097343
M. Wt: 446.9 g/mol
InChI Key: MAAGMSVTZDQZMS-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of various substituents. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and pyridine-based compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Known for its versatility and biological activity.

    Pyrazolo[3,4-d]pyrimidine: Notable for its use as a CDK2 inhibitor in cancer treatment.

    Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and antitumor properties.

Uniqueness

What sets 7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique chromeno-pyrrole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H19ClN2O4

Molecular Weight

446.9 g/mol

IUPAC Name

7-chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19ClN2O4/c1-14-9-20-18(11-19(14)26)23(29)21-22(16-6-3-7-17(10-16)31-2)28(25(30)24(21)32-20)13-15-5-4-8-27-12-15/h3-12,22H,13H2,1-2H3

InChI Key

MAAGMSVTZDQZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC)CC5=CN=CC=C5

Origin of Product

United States

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